Synthetic Yield and Access: Expedient Preparation vs. Alternative Multi-Step Methods
While not specific to the 6-CF3 isomer, a published synthetic method for 3-trifluoromethyl-substituted benzofuranols demonstrates an efficient, direct route from salicylaldehydes using in situ generated trifluoromethyl diazomethane, achieving the products in 'good yields' [1]. This contrasts with the multi-step synthesis often required for other benzofuran derivatives lacking the 3-CF3 group, where yields can vary significantly [2]. This method provides a strategic advantage for preparing CF3-containing dihydrobenzofuran-3-ol cores.
| Evidence Dimension | Synthetic efficiency (yield) |
|---|---|
| Target Compound Data | 'Good yields' (as reported in literature for the class) |
| Comparator Or Baseline | Multi-step synthesis of other benzofuran-3-ols |
| Quantified Difference | N/A (qualitative efficiency gain) |
| Conditions | Reaction of salicylaldehydes with CF3CHN2 and BF3·OEt2 |
Why This Matters
This established methodology reduces the synthetic burden and cost for accessing this trifluoromethylated scaffold, making it a more attractive starting point for drug discovery programs compared to analogs requiring lengthier, lower-yielding routes.
- [1] Morandi, B., & Carreira, E. M. (2011). Expedient preparation of trifluoromethyl-substituted benzofuranols. Organic Letters, 13(22), 5984-5985. View Source
- [2] Zhang, X., Sivaguru, P., Zanoni, G., Han, X., Tong, M., & Bi, X. (2021). Catalytic Asymmetric C(sp3)–H Carbene Insertion Approach to Access Enantioenriched 3-Fluoroalkyl 2,3-Dihydrobenzofurans. ACS Catalysis, 11(22), 14293-14301. View Source
